Ethyl phenylacetate

Descripción

Propiedades

IUPAC Name |

ethyl 2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-2-12-10(11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DULCUDSUACXJJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044353 | |

| Record name | Ethyl phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid with a pleasant odor; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS], Liquid, Colourless or nearly colourless liquid; pleasant sweet odour suggestive of honey | |

| Record name | Ethyl phenylacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20788 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl phenylacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032618 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl phenylacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/942/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

228 °C, 227.00 to 229.00 °C. @ 760.00 mm Hg | |

| Record name | Ethyl phenylacetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8382 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl phenylacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032618 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

210 °F (99 °F) | |

| Record name | Ethyl phenylacetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8382 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 1,478 mg/L at 25 °C, Soluble in water, Very soluble in ethyl ether, ethanol, Soluble in fixed oils; insol in glycerin, propylene glycol, Soluble in 8 parts of 60% alcohol, Insoluble in water glyceryl, propylene glycol; soluble in oils, 1 mL in 3 mL 70% ethanol (in ethanol) | |

| Record name | Ethyl phenylacetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8382 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl phenylacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/942/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.0333 g/cu cm at 20 °C, 1.027-1.032 | |

| Record name | Ethyl phenylacetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8382 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl phenylacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/942/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

5.67 (Air = 1) | |

| Record name | Ethyl phenylacetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8382 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.06 [mmHg] | |

| Record name | Ethyl phenylacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20788 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Liquid, Colorless liquid | |

CAS No. |

101-97-3 | |

| Record name | Ethyl phenylacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl phenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL PHENYLACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406259 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ETHYL PHENYLACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8894 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl phenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL PHENYLACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6CNZ04D8O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl phenylacetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8382 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl phenylacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032618 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-29.4 °C | |

| Record name | Ethyl phenylacetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8382 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl phenylacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032618 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Ethyl phenylacetate chemical and physical properties

An In-depth Technical Guide to Ethyl Phenylacetate (B1230308)

Ethyl phenylacetate is a significant organic compound with wide-ranging applications in the fragrance, flavor, and pharmaceutical industries. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis protocols, and safety information, tailored for researchers, scientists, and professionals in drug development.

Chemical Identification and Nomenclature

Proper identification of a chemical substance is crucial for scientific research and application. The following table summarizes the key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | ethyl 2-phenylacetate[1][2] |

| Synonyms | Ethyl phenacetate, Ethyl α-toluate, α-Toluic acid ethyl ester, Phenylacetic acid ethyl ester[3] |

| CAS Number | 101-97-3[3][4] |

| Molecular Formula | C₁₀H₁₂O₂[3] |

| Molecular Weight | 164.20 g/mol [1][3][5] |

| InChIKey | DULCUDSUACXJJC-UHFFFAOYSA-N[1][2][6] |

| Canonical SMILES | CCOC(=O)CC1=CC=CC=C1[1] |

Physical and Chemical Properties

The physical and chemical properties of this compound determine its behavior and suitability for various applications. It is a clear, colorless to pale yellowish liquid.[7][8] It is characterized by a pleasant, strong, and sweet odor reminiscent of honey.[1][7][9]

| Property | Value |

| Melting Point | -29 °C[9] |

| Boiling Point | 229 °C[5][7][9] |

| Density | 1.03 g/mL at 25 °C[5][7][9] |

| Refractive Index (n20/D) | 1.497[5][7][9] |

| Solubility | Insoluble in water; miscible with ethanol (B145695), ether, benzene, and chloroform.[3] Water solubility is 1,478 mg/L at 25 °C.[1] |

| Vapor Pressure | 0.06 mmHg[1] |

| Vapor Density | 5.67 (Air = 1)[1] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of chemical compounds.

| Spectroscopic Data | Details |

| ¹H NMR | Spectrum available.[6][10] |

| ¹³C NMR (CDCl₃, 25.16 MHz) | Shifts [ppm]: 171.52, 134.25, 129.25, 128.54, 127.03, 60.76, 41.40, 14.15[1] |

| Infrared (IR) Spectroscopy | Spectrum available.[11] |

| Mass Spectrometry (EI) | Major m/z peaks: 91.0 (base peak), 164.0 (molecular ion), 92.0, 65.0, 29.0[1] |

Experimental Protocols

Synthesis of this compound from Benzyl (B1604629) Cyanide

A common and convenient laboratory-scale synthesis of this compound involves the reaction of benzyl cyanide with ethanol and sulfuric acid.[8][12]

Materials:

-

Benzyl cyanide

-

95% Ethanol

-

Concentrated sulfuric acid

-

10% Sodium carbonate solution

-

Water

-

Sodium chloride (optional)

Procedure:

-

In a 3-liter round-bottomed flask equipped with a reflux condenser, mix 750 g of 95% ethanol, 750 g of concentrated sulfuric acid, and 450 g of benzyl cyanide.[12]

-

Heat the mixture to boiling for six to seven hours.[12]

-

After cooling, pour the reaction mixture into 2 liters of water.[12]

-

Separate the upper layer, which is the crude this compound.[12]

-

Wash the separated layer with a 10% sodium carbonate solution to neutralize any remaining acid and remove any phenylacetic acid byproduct.[3][12] The addition of sodium chloride may be necessary to facilitate the separation of the ester.[12]

-

Purify the crude product by distillation under reduced pressure. The pure product distills at 120–125 °C at 17–18 mm Hg.[12]

This method typically yields 83-87% of the theoretical amount.[12]

Caption: Synthesis workflow for this compound from benzyl cyanide.

Synthesis via Fischer Esterification

This compound can also be prepared by the Fischer esterification of phenylacetic acid with ethanol using an acid catalyst such as hydrochloric acid or sulfuric acid.[3][12][13]

General Procedure:

-

A solution of phenylacetic acid in an excess of ethanol is prepared.

-

A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added.

-

The mixture is heated under reflux for several hours to drive the equilibrium towards the ester product.

-

The workup is similar to the one described above, involving neutralization, washing, and distillation.

Safety and Handling

Proper handling and storage of this compound are essential to ensure laboratory safety.

| Safety Parameter | Details |

| Flash Point | 91 °C (closed cup)[4] |

| Storage | Store below +30°C in a dry, cool, and well-ventilated place.[7][9][14] Keep the container tightly closed.[14] |

| Incompatible Materials | Strong oxidizing agents and strong bases.[4][14] |

| Hazardous Decomposition Products | Under fire conditions, hazardous decomposition products such as carbon monoxide and carbon dioxide can form.[4][14] |

| Personal Protective Equipment | Wear appropriate protective gloves, clothing, and eye protection.[14][15] Ensure adequate ventilation, especially in confined areas.[14][16] |

| Toxicity | Moderately toxic by ingestion.[9] The oral LD50 in rats is 3,300 mg/kg.[17] It is considered non-mutagenic.[7][9] |

Applications

This compound is a versatile compound with several applications:

-

Fragrance and Perfumery: It is used in perfumes for its sweet, honey-like, and floral notes.[3][7][9]

-

Flavoring Agent: It is used as a flavoring agent in foods and beverages.[7][18]

-

Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceuticals, such as barbiturates.[8] It is also used as an excipient in drug formulations to improve the solubility of active ingredients.[18]

-

Solvent: Due to its properties, it can be used as a solvent in various applications.[7][18]

References

- 1. This compound | C10H12O2 | CID 7590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound this compound (FDB010560) - FooDB [foodb.ca]

- 3. This compound (CAS 101-97-3) – Sweet Floral-Honey Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 4. oxfordlabchem.com [oxfordlabchem.com]

- 5. This compound = 98 , FCC, FG 101-97-3 [sigmaaldrich.com]

- 6. This compound(101-97-3) 1H NMR spectrum [chemicalbook.com]

- 7. This compound | 101-97-3 [chemicalbook.com]

- 8. This compound Or Ethyl Phenyl Acetate CAS 101-97-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 9. This compound CAS#: 101-97-3 [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. fishersci.ie [fishersci.ie]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. aurochemicals.com [aurochemicals.com]

- 17. cpachem.com [cpachem.com]

- 18. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Spectroscopic Data of Ethyl Phenylacetate

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for ethyl phenylacetate (B1230308). It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information and experimental methodologies for this compound.

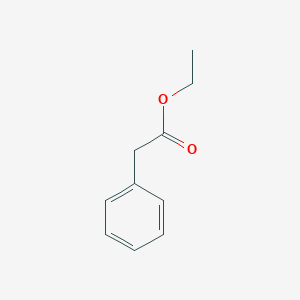

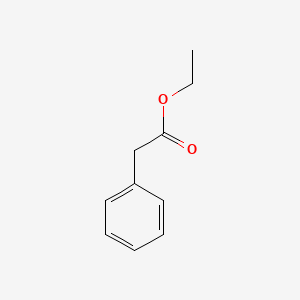

Chemical Structure

IUPAC Name: ethyl 2-phenylacetate Molecular Formula: C₁₀H₁₂O₂ Molecular Weight: 164.20 g/mol [1] CAS Registry Number: 101-97-3[2]

Figure 1. Chemical structure of this compound.

Figure 1. Chemical structure of this compound.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured format for easy reference and comparison.

Proton NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound is typically recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.39 - 7.25 | m | 5H | Aromatic protons (C₆H₅) |

| 4.14 | q, J = 7.1 Hz | 2H | Methylene protons (-O-CH₂-CH₃) |

| 3.59 | s | 2H | Methylene protons (-CH₂-C₆H₅) |

| 1.24 | t, J = 7.1 Hz | 3H | Methyl protons (-O-CH₂-CH₃) |

m = multiplet, q = quartet, s = singlet, t = triplet, J = coupling constant in Hertz.

Carbon-13 NMR spectroscopy identifies the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃ [1][3][4]

| Chemical Shift (δ) ppm | Assignment |

| 171.52 | Carbonyl carbon (C=O)[1] |

| 134.25 | Quaternary aromatic carbon (C-CH₂)[1] |

| 129.25 | Aromatic carbons (ortho-C)[1] |

| 128.54 | Aromatic carbons (meta-C)[1] |

| 127.03 | Aromatic carbon (para-C)[1] |

| 60.76 | Methylene carbon (-O-CH₂)[1] |

| 41.40 | Methylene carbon (-CH₂-Ph)[1] |

| 14.15 | Methyl carbon (-CH₃)[1] |

Infrared spectroscopy is used to identify the functional groups present in a molecule by their characteristic absorption of infrared radiation.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3088, 3065, 3032 | Medium | C-H stretch (aromatic) |

| 2982, 2938 | Medium | C-H stretch (aliphatic) |

| 1735 | Strong | C=O stretch (ester) |

| 1605, 1497, 1455 | Medium | C=C stretch (aromatic ring) |

| 1258, 1156 | Strong | C-O stretch (ester) |

| 749, 698 | Strong | C-H bend (out-of-plane, monosubstituted benzene) |

Data is for a liquid film sample.

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments upon ionization. For this compound, electron ionization (EI) is a common method.

Table 4: Mass Spectrometry Data for this compound (Electron Ionization) [1][5]

| m/z | Relative Intensity (%) | Assignment |

| 164 | 18.6 | [M]⁺ (Molecular ion)[5] |

| 91 | 100.0 | [C₇H₇]⁺ (Tropylium ion, base peak)[5] |

| 65 | 9.8 | [C₅H₅]⁺[5] |

| 29 | 10.0 | [C₂H₅]⁺[5] |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).[6]

-

For ¹³C NMR, a higher concentration is required due to the lower natural abundance of the ¹³C isotope; use 20-50 mg of the sample in 0.6-0.7 mL of CDCl₃.[7]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[6] The final liquid column height should be approximately 4-5 cm.[6][7]

-

-

Instrument Parameters:

-

Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.

-

Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.[7]

-

Referencing: Use the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR) or tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm). For ¹³C NMR, the CDCl₃ solvent peak is used for referencing (δ = 77.16 ppm).

-

Acquisition:

-

For ¹H NMR, acquire data with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans (e.g., 128 or more) and a relaxation delay (e.g., 2 seconds) are necessary.[8]

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

-

Assign the peaks based on their chemical shifts, multiplicities, and coupling constants.

-

-

Sample Preparation (Neat Liquid):

-

Instrument Parameters:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.[11]

-

-

Acquisition:

-

Place the salt plate assembly into the sample holder in the instrument's beam path.[10]

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Identify and label the wavenumbers of significant absorption bands.

-

-

Sample Preparation and Introduction:

-

For direct infusion, prepare a dilute solution of this compound in a volatile solvent like methanol (B129727) or acetonitrile.

-

Alternatively, for GC-MS analysis, inject a dilute solution of the sample into the gas chromatograph, which separates the compound before it enters the mass spectrometer.

-

-

Instrument Parameters (Electron Ionization - EI):

-

Ionization Source: Electron Ionization (EI) with a standard electron energy of 70 eV.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

-

Acquisition Mode: Scan over a mass range appropriate for the compound, for example, m/z 20-200.

-

-

Acquisition:

-

Introduce the sample into the ion source.

-

The molecules are ionized and fragmented.

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio.

-

A detector records the abundance of each ion.

-

-

Data Processing:

-

The software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak ([M]⁺) and the base peak (the most intense peak).

-

Analyze the fragmentation pattern to aid in structure elucidation.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a liquid sample such as this compound.

Caption: Spectroscopic analysis workflow.

References

- 1. This compound | C10H12O2 | CID 7590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzeneacetic acid, ethyl ester [webbook.nist.gov]

- 3. hmdb.ca [hmdb.ca]

- 4. This compound(101-97-3) 13C NMR spectrum [chemicalbook.com]

- 5. This compound(101-97-3) MS [m.chemicalbook.com]

- 6. research.reading.ac.uk [research.reading.ac.uk]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. chem.uiowa.edu [chem.uiowa.edu]

- 9. webassign.net [webassign.net]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. scribd.com [scribd.com]

An In-depth Technical Guide to the Synthesis of Ethyl Phenylacetate

For Researchers, Scientists, and Drug Development Professionals

Ethyl phenylacetate (B1230308), a key intermediate in the synthesis of pharmaceuticals and a valuable component in the fragrance and flavor industries, can be synthesized through several established pathways. This technical guide provides a comprehensive overview of the most common and effective methods for its preparation, complete with detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in selecting and implementing the most suitable synthesis route for their specific needs.

Core Synthesis Pathways

The two primary and most widely employed methods for the synthesis of ethyl phenylacetate are the Fischer esterification of phenylacetic acid and the alcoholysis of benzyl (B1604629) cyanide. Both methods offer high yields and are adaptable to various laboratory and industrial scales.

Fischer Esterification of Phenylacetic Acid

This classic method involves the acid-catalyzed reaction of phenylacetic acid with ethanol (B145695) to produce this compound and water.[1] The reaction is reversible, and therefore, driving the equilibrium towards the product side is crucial for achieving high yields. This is typically accomplished by using an excess of the alcohol reactant or by removing the water as it is formed.[1]

Reaction:

C₆H₅CH₂COOH + CH₃CH₂OH ⇌ C₆H₅CH₂COOCH₂CH₃ + H₂O

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl).[2][3]

Synthesis from Benzyl Cyanide

An alternative and often more convenient laboratory-scale synthesis involves the reaction of benzyl cyanide (phenylacetonitrile) with ethanol in the presence of a strong acid, such as sulfuric acid.[2][4] This one-pot reaction proceeds through the hydrolysis of the nitrile to phenylacetic acid, which is then immediately esterified with the ethanol present in the reaction mixture.[5]

Reaction:

C₆H₅CH₂CN + CH₃CH₂OH + H₂O --(H₂SO₄)--> C₆H₅CH₂COOCH₂CH₃ + NH₄HSO₄

This method is particularly advantageous as it can directly utilize benzyl cyanide, which is often a readily available starting material.[6]

Comparative Data of Synthesis Pathways

The selection of a synthesis pathway often depends on factors such as starting material availability, desired scale, and reaction conditions. The following table summarizes the key quantitative data for the primary synthesis methods.

| Synthesis Pathway | Starting Materials | Catalyst/Reagent | Reaction Conditions | Yield (%) | Reference(s) |

| Fischer Esterification | Phenylacetic acid, Ethanol | Sulfuric acid or Hydrochloric acid | Reflux | ~90% | [7][8] |

| From Benzyl Cyanide | Benzyl cyanide, Ethanol | Concentrated Sulfuric acid | Heating to boiling | 83-87% | [4][6] |

| From Benzyl Cyanide | Benzyl cyanide or Phenylacetamide, Ethanol | Sulfuric acid | - | 72% | [5][9] |

Detailed Experimental Protocols

Protocol 1: Fischer Esterification of Phenylacetic Acid

Materials:

-

Phenylacetic acid

-

Ethanol (absolute)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Sodium bicarbonate solution (5%)

-

Anhydrous sodium sulfate

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, combine phenylacetic acid and a molar excess of absolute ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with water to remove the excess ethanol and sulfuric acid.

-

Neutralize any remaining acid by washing with a 5% sodium bicarbonate solution until effervescence ceases.

-

Wash with brine to facilitate phase separation.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude this compound by distillation under reduced pressure to obtain the final product.[3][10]

Protocol 2: Synthesis from Benzyl Cyanide

Materials:

-

Benzyl cyanide

-

95% Ethanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

3-L round-bottom flask

-

Reflux condenser

-

Heating source

-

Separatory funnel

-

10% Sodium carbonate solution

-

Sodium chloride (optional)

-

Distillation apparatus for reduced pressure

Procedure:

-

In a 3-L round-bottom flask equipped with an efficient reflux condenser, mix 750 g (918 cc.) of 95% ethanol, 750 g (408 cc.) of concentrated sulfuric acid, and 450 g (3.85 moles) of benzyl cyanide.[4]

-

Heat the mixture, which will separate into two layers, to a gentle boil for six to seven hours.[4][6]

-

After the reflux period, cool the reaction mixture and pour it into 2 L of water.[4]

-

The this compound will form the upper layer. Separate this layer using a separatory funnel.[4]

-

Wash the organic layer with a small amount of 10% sodium carbonate solution to remove any traces of phenylacetic acid that may have formed.[4] The addition of sodium chloride may be necessary to aid in the separation of the layers.[4]

-

Distill the washed ester under reduced pressure. A small amount of water will distill first, followed by the pure this compound.[4] The product is a water-clear and nearly colorless liquid.[4]

Visualization of Synthesis Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the core synthesis pathways for this compound.

Caption: Fischer Esterification of Phenylacetic Acid.

Caption: Synthesis from Benzyl Cyanide.

References

- 1. Show how Fischer esterification might be used to form the following ester.. [askfilo.com]

- 2. This compound | 101-97-3 [chemicalbook.com]

- 3. This compound (CAS 101-97-3) – Sweet Floral-Honey Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis Of Phenylethyl Alcohol , Hive Methods Discourse [chemistry.mdma.ch]

- 6. benchchem.com [benchchem.com]

- 7. guidechem.com [guidechem.com]

- 8. aivkchem.com [aivkchem.com]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

- 10. brainly.ph [brainly.ph]

An In-depth Technical Guide to the Molecular Structure and Formula of Ethyl Phenylacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, and physicochemical properties of ethyl phenylacetate (B1230308). It includes detailed experimental protocols for its synthesis and characterization, along with key spectroscopic data. The information is intended to support research and development activities in the fields of chemistry and drug development.

Molecular Structure and Formula

Ethyl phenylacetate, a significant organic compound, is an ester of phenylacetic acid and ethanol (B145695). Its molecular structure consists of a benzene (B151609) ring attached to an ethyl acetate (B1210297) group through a methylene (B1212753) bridge.

-

Chemical Name: Ethyl 2-phenylacetate[1]

-

Synonyms: Phenylacetic acid ethyl ester, Benzeneacetic acid ethyl ester[2]

-

Molecular Formula: C₁₀H₁₂O₂[1]

-

Molecular Weight: 164.20 g/mol [1]

-

CAS Registry Number: 101-97-3[1]

The presence of the aromatic ring and the ester functional group dictates its chemical reactivity and physical properties, making it a subject of interest in various chemical syntheses.

Physicochemical Properties

This compound is a colorless liquid characterized by a pleasant, sweet, honey-like floral scent.[3] A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Appearance | Colorless to nearly colorless liquid | [3] |

| Odor | Sweet, honey-like, floral | [3] |

| Boiling Point | 226-229 °C | [3] |

| Melting Point | -29 °C | [3] |

| Density | 1.031 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.497-1.499 | [3] |

| Flash Point | 77 °C (171 °F) | [3] |

| Solubility | Insoluble in water; soluble in ethanol and ether | |

| Vapor Pressure | 0.0897 mmHg at 25 °C | [3] |

Synthesis of this compound

This compound can be synthesized through several methods. The most common laboratory and industrial preparations involve the Fischer esterification of phenylacetic acid with ethanol or the reaction of benzyl (B1604629) cyanide with ethanol in the presence of a strong acid.

Experimental Protocol: Fischer Esterification of Phenylacetic Acid

This method involves the acid-catalyzed esterification of phenylacetic acid with ethanol.

Materials:

-

Phenylacetic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

5% Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, combine phenylacetic acid and a molar excess of absolute ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.

-

Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and again with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and remove the solvent (ethanol and any dichloromethane used for extraction) under reduced pressure.

-

Purify the resulting crude this compound by vacuum distillation.

Experimental Protocol: Synthesis from Benzyl Cyanide

An alternative synthesis route involves the reaction of benzyl cyanide with ethanol and sulfuric acid.[2]

Materials:

-

Benzyl cyanide

-

95% Ethanol

-

Concentrated sulfuric acid

-

10% Sodium carbonate solution

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure: [2]

-

In a 3-liter round-bottomed flask equipped with an efficient reflux condenser, mix 750 g (918 cc) of 95% ethanol, 750 g (408 cc) of concentrated sulfuric acid, and 450 g (3.85 moles) of benzyl cyanide.[2]

-

Heat the mixture to a gentle boil using a low flame for six to seven hours. The mixture will separate into two layers.[2]

-

After cooling, pour the reaction mixture into 2 liters of water and separate the upper layer of crude this compound.[2]

-

Wash the separated layer with a small amount of 10% sodium carbonate solution to neutralize any remaining acid and remove any unreacted phenylacetic acid.[2]

-

Purify the product by distillation under reduced pressure. A small amount of water will distill first, followed by the pure this compound.[2]

Spectroscopic Characterization

The structure of this compound can be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

-

Experimental Parameters: The ¹H NMR spectrum is typically recorded on a 200 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent.

-

Interpretation: The spectrum is expected to show a triplet for the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, a singlet for the benzylic methylene protons, and a multiplet for the aromatic protons of the phenyl ring.

¹³C NMR (Carbon-13 NMR):

-

Experimental Parameters: The ¹³C NMR spectrum is typically recorded on a 25.16 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.[1]

-

Interpretation: The spectrum will show distinct signals for the carbonyl carbon of the ester, the carbons of the phenyl ring, the benzylic carbon, and the two carbons of the ethyl group.

Infrared (IR) Spectroscopy

-

Experimental Parameters: The FTIR spectrum is typically obtained from a neat liquid sample placed between salt plates (NaCl or KBr).

-

Interpretation: The IR spectrum of this compound will exhibit a strong absorption band around 1735 cm⁻¹ corresponding to the C=O stretching of the ester group. Other characteristic peaks include C-O stretching vibrations and absorptions associated with the aromatic ring.

Mass Spectrometry (MS)

-

Experimental Parameters: Mass spectra are typically obtained using electron ionization (EI) at 70 eV.

-

Fragmentation Pattern: The molecular ion peak (M⁺) is observed at m/z = 164. A prominent peak is observed at m/z = 91, which corresponds to the stable tropylium (B1234903) cation (C₇H₇⁺), formed by the cleavage of the C-C bond between the carbonyl group and the benzylic carbon. Other fragments corresponding to the loss of the ethoxy group and subsequent rearrangements are also observed.

Visualizations

Synthesis Pathway: Fischer Esterification

The following diagram illustrates the Fischer esterification of phenylacetic acid with ethanol to yield this compound.

References

An In-depth Technical Guide to Ethyl Phenylacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl phenylacetate (B1230308), a significant compound in the fragrance, flavor, and pharmaceutical industries. This document outlines its chemical identity, physicochemical properties, synthesis protocols, and metabolic pathways, presented in a format tailored for technical and scientific audiences.

Chemical Identity and Synonyms

Ethyl phenylacetate is an organic ester with a characteristic sweet, honey-like floral aroma.[1][2][3] It is found naturally in trace amounts in honey, wine, and various fruits but is primarily produced synthetically for commercial use.[1]

The primary identifier for this compound is its CAS (Chemical Abstracts Service) number. A comprehensive list of its common synonyms is provided below to aid in literature searches and material identification.

| Identifier Type | Value |

| CAS Number | 101-97-3 [1][2][3][4] |

| IUPAC Name | ethyl 2-phenylacetate[5][6] |

| Synonyms | Ethyl 2-phenylacetate, Ethyl benzeneacetate, Phenylacetic acid ethyl ester, Ethyl phenacetate, Ethyl α-toluate, α-Toluic acid ethyl ester[1][2][3] |

| FEMA Number | 2452[1][2] |

| Molecular Formula | C₁₀H₁₂O₂[2][3][4] |

Physicochemical Properties

A summary of the key quantitative physicochemical properties of this compound is presented in the table below. This data is crucial for experimental design, formulation development, and safety assessments.

| Property | Value | Unit | Reference |

| Molecular Weight | 164.20 | g/mol | [1][2][3][4] |

| Appearance | Clear, colorless to pale yellow liquid | - | [1][2][4] |

| Boiling Point | 227 - 229 | °C | [2][4] |

| Melting Point | -29 | °C | [2][5] |

| Density | 1.03 | g/mL (at 25 °C) | [2][4] |

| Refractive Index | 1.496 - 1.500 | n20/D | [2][4] |

| Flash Point | ~99 | °C (Closed Cup) | [1][5] |

| Vapor Pressure | 22.7 | Pa (at 20°C) | [2] |

| Water Solubility | Insoluble (1,478 mg/L at 25°C) | mg/L | [1][5] |

| Organic Solvent Solubility | Miscible with ethanol (B145695), ether, chloroform | - | [1][7] |

| LogP | 2.36 | - | [2] |

Experimental Protocols: Synthesis

The commercial production of this compound is primarily achieved through synthetic routes for cost-effectiveness and quality control.[1] The most common methods involve the esterification of phenylacetic acid or the reaction of benzyl (B1604629) cyanide with ethanol.

Method 1: Fischer Esterification of Phenylacetic Acid

This is a standard acid-catalyzed esterification process.

-

Reactants : Phenylacetic acid and ethanol.

-

Catalyst : A strong acid, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[1][8]

-

Procedure :

-

Phenylacetic acid and an excess of ethanol are combined in a round-bottomed flask.

-

A catalytic amount of concentrated sulfuric acid is carefully added.

-

The mixture is heated under reflux for several hours to drive the equilibrium towards the product.

-

After cooling, the reaction mixture is worked up by washing with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted phenylacetic acid.

-

Subsequent washes with brine (saturated NaCl solution) are performed to remove residual water and salts.[1]

-

The organic layer is dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

-

The final product is purified by distillation under reduced pressure.[1]

-

Method 2: Synthesis from Benzyl Cyanide (Phenylacetonitrile)

This method provides a high-yield alternative to direct esterification.[8][9]

-

Reactants : Benzyl cyanide (phenylacetonitrile), ethanol, and sulfuric acid.[7][9]

-

Procedure :

-

In a round-bottomed flask equipped with a reflux condenser, 95% ethanol, concentrated sulfuric acid, and benzyl cyanide are mixed.[9]

-

The mixture, which may form two layers, is heated to boiling and refluxed for 6-7 hours.[9]

-

After the reaction is complete, the mixture is cooled and poured into a large volume of water.[9]

-

The upper organic layer containing the this compound is separated.[9]

-

The crude ester is washed with a 10% sodium carbonate solution to remove any acidic byproducts, such as phenylacetic acid.[9]

-

The product is then distilled under reduced pressure to yield pure this compound.[9] The reported yield for this method is high, typically in the range of 83-87%.[9]

-

Metabolic Pathway

In biological systems, esters like this compound are typically hydrolyzed to their corresponding carboxylic acid and alcohol. The resulting phenylacetate then undergoes further metabolism. In humans, phenylacetate is conjugated with glutamine for excretion, a pathway of clinical importance for patients with urea (B33335) cycle defects as it provides a route for nitrogen removal.[10] The bacterial catabolism of phenylacetate is also well-studied and involves the activation to a CoA thioester followed by ring epoxidation.[11]

The diagram below illustrates the primary metabolic pathway of phenylacetate in humans.

References

- 1. This compound (CAS 101-97-3) – Sweet Floral-Honey Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 2. This compound | 101-97-3 [chemicalbook.com]

- 3. Ethyl Phenyl Acetate (101-97-3) | Bulk Supplier [chemicalbull.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | C10H12O2 | CID 7590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Showing Compound this compound (FDB010560) - FooDB [foodb.ca]

- 7. This compound Or Ethyl Phenyl Acetate CAS 101-97-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. SMPDB [smpdb.ca]

- 11. pnas.org [pnas.org]

Safety, handling, and toxicity information for Ethyl phenylacetate

An In-depth Technical Guide: Safety, Handling, and Toxicity of Ethyl Phenylacetate (B1230308)

Chemical Identification

Ethyl phenylacetate is an organic compound, the ester formed from ethanol (B145695) and phenylacetic acid. It is a colorless to pale yellow liquid that is found naturally in some fruits and flowers but is also synthesized for use as a fragrance and flavoring agent.[1]

-

CAS Number: 101-97-3[2]

-

Synonyms: Ethyl 2-phenylacetate, Benzeneacetic acid, ethyl ester, Ethyl phenacetate, Phenylacetic acid ethyl ester.[3][5][6][7]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for safe handling, storage, and use in experimental settings.

| Property | Value | Source(s) |

| Appearance | Clear, colorless to light yellow liquid | [3][5] |

| Odor | Sweet, honey-like, floral | [1][5][8] |

| Boiling Point | 226 °C / 438.8 °F | [3][9] |

| Melting Point | -29 °C / -20.2 °F | [3] |

| Flash Point | 91 °C - 102 °C / 196 °F - 216 °F (Closed Cup) | [3][10] |

| Density | 1.030 - 1.033 g/cm³ at 20 °C | [5][6] |

| Vapor Pressure | 0.09 mmHg at 25 °C | [11] |

| Vapor Density | 5.7 (Air = 1) | [5][11] |

| Water Solubility | 1,478 mg/L at 25 °C (Slightly soluble to insoluble) | [5][6] |

| Partition Coefficient (log Pow) | 2.36 | [3] |

GHS Hazard Classification and Labeling

The classification of this compound can vary between suppliers and regulatory bodies. While some safety data sheets (SDS) classify it as non-hazardous, others assign specific hazard categories.[2][12] The most comprehensive classification identifies it as an irritant and potentially harmful if swallowed.[3][6][8]

Hazard Statements:

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

References

- 1. Ethyl Phenyl Acetate (101-97-3) | Bulk Supplier [chemicalbull.com]

- 2. aurochemicals.com [aurochemicals.com]

- 3. fishersci.ie [fishersci.ie]

- 4. elan-chemical.com [elan-chemical.com]

- 5. This compound | C10H12O2 | CID 7590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. chemicalbull.com [chemicalbull.com]

- 8. ethyl phenyl acetate, 101-97-3 [thegoodscentscompany.com]

- 9. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 10. oxfordlabchem.com [oxfordlabchem.com]

- 11. vigon.com [vigon.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

A Comprehensive Technical Guide to the Solubility of Ethyl Phenylacetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility characteristics of ethyl phenylacetate (B1230308) in a variety of common organic solvents. Understanding the solubility of this versatile ester is critical for its application in pharmaceutical formulations, fragrance compositions, and as a specialty solvent. This document presents available solubility data, outlines a detailed experimental protocol for solubility determination, and provides a visual workflow to guide laboratory practice.

Quantitative Solubility Data

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in solution and is crucial for a wide range of applications, from reaction chemistry to formulation development. Below is a summary of the available quantitative and qualitative solubility data for ethyl phenylacetate in various organic solvents.

| Solvent | Chemical Class | Solubility | Temperature (°C) | Source |

| Ethanol | Alcohol | Very Soluble | Not Specified | [1] |

| Miscible | Not Specified | [2] | ||

| Ethyl Ether | Ether | Very Soluble | Not Specified | [1] |

| Miscible | Not Specified | [2] | ||

| Chloroform | Halogenated | Slightly Soluble | Not Specified | [3][4] |

| Ethyl Acetate | Ester | Slightly Soluble | Not Specified | [3][4] |

| Fixed Oils | Lipid | Soluble | Not Specified | [1] |

| Propylene Glycol | Diol | Insoluble | Not Specified | [1] |

| Glycerin | Polyol | Insoluble | Not Specified | [1] |

| Water | Inorganic | 1,478 mg/L | 25 | [1] |

It is important to note that "very soluble" and "miscible" indicate a high degree of solubility, where the solute and solvent form a homogeneous solution at most concentrations. "Slightly soluble" suggests a lower, but still measurable, degree of solubility. For many organic solvent systems, this compound is expected to be freely miscible based on the principle of "like dissolves like," given its ester functional group and aromatic character. However, precise quantitative data across a broader range of solvents remains an area for further experimental investigation.

Experimental Protocol for Determining Solubility

A reliable and standardized method for determining the solubility of a liquid solute, such as this compound, in an organic solvent is the isothermal shake-flask method. This classical technique is widely recognized for its accuracy and reproducibility.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE liners)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a series of glass vials. The excess solute is crucial to ensure that equilibrium saturation is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by sampling at different time points until the concentration of the solute in the solvent remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient period (e.g., 12-24 hours) to allow the undissolved this compound to separate, typically by sedimentation.

-

-

Sample Withdrawal and Preparation:

-

Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved micro-droplets.

-

Dilute the filtered sample to a known volume with the same organic solvent.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a calibrated GC or HPLC method to determine the concentration of this compound.

-

Prepare a series of standard solutions of this compound in the same solvent to create a calibration curve.

-

From the calibration curve, determine the concentration of this compound in the saturated solution.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Report the temperature at which the solubility was determined.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Physical Properties of Ethyl Phenylacetate

This guide provides a comprehensive overview of the boiling and melting points of ethyl phenylacetate (B1230308) (CAS No. 101-97-3), a key compound in fragrance, flavor, and pharmaceutical research. It includes detailed experimental protocols for determining these physical constants, aimed at researchers, scientists, and professionals in drug development.

Core Physical Properties

Ethyl phenylacetate is a colorless to pale yellowish liquid known for its pleasant, honey-like aroma.[1] Its fundamental physical properties, the melting and boiling points, are critical for its identification, purification, and application in various scientific contexts.

The boiling and melting points of this compound have been determined and reported across various chemical literature and databases. A summary of these values is presented below for easy comparison. The slight variations can be attributed to differences in experimental conditions and sample purity.

| Physical Property | Reported Value (°C) | Pressure (mm Hg) | Source(s) |

| Boiling Point | 229 | 760 | [1][2][3][4] |

| 228 | 760 | [5] | |

| 227 - 229 | 760 | [6][7] | |

| 226 | 760 | [8] | |

| 223 - 225 | Not Specified | [9] | |

| Melting Point | -29.4 | Not Applicable | [2][5] |

| -29 | Not Applicable | [3][8][9] |

Experimental Protocols for Determination

Accurate determination of boiling and melting points is fundamental for compound characterization and purity assessment. The following sections detail standard laboratory methodologies for these measurements.

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[10] The capillary method is a common and reliable technique for determining the boiling point of a small quantity of liquid.

Materials:

-

Thiele tube or melting point apparatus with an aluminum block

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Sample of this compound

-

Heating bath fluid (e.g., paraffin (B1166041) oil) if using a Thiele tube

Procedure:

-

Sample Preparation: Place a small amount (a few milliliters) of this compound into the small test tube.[11][12]

-

Capillary Insertion: Take a capillary tube that is sealed at one end and place it into the test tube with the open end submerged in the liquid and the sealed end pointing upwards.[11][13]

-

Apparatus Setup: Attach the test tube to a thermometer, ensuring the bulb of the thermometer and the sample are at the same level.

-

Heating: Begin to heat the apparatus slowly and uniformly.[11] If using a Thiele tube, the shape of the tube helps circulate the oil for even heating. If using an aluminum block, the block provides uniform heat distribution.

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[11]

-

Recording Temperature: Note the temperature at which this rapid stream of bubbles begins. This is the boiling point of the liquid. For accuracy, the determination should be repeated to obtain consistent values.

References

- 1. This compound | 101-97-3 [chemicalbook.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. This compound CAS#: 101-97-3 [m.chemicalbook.com]

- 4. 苯乙酸乙酯 ≥98%, FCC, FG | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | C10H12O2 | CID 7590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. store.p212121.com [store.p212121.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. cdn.juniata.edu [cdn.juniata.edu]

- 13. byjus.com [byjus.com]

Odor profile and sensory characteristics of Ethyl phenylacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl phenylacetate (B1230308) (CAS 101-97-3) is an aromatic ester recognized for its potent and multifaceted sensory characteristics.[1][2][3][4][5][6][7][8][9][10][11][12] It is a key component in the fragrance and flavor industries, valued for its ability to impart sweet, floral, and honey-like notes.[1][2][3][4][5][6][7][8][9][10][11][12] This technical guide provides an in-depth overview of the odor and sensory characteristics of ethyl phenylacetate, including its odor profile, taste profile, and sensory thresholds. Detailed experimental protocols for sensory analysis and an overview of the relevant biochemical signaling pathways are also presented to provide a comprehensive resource for researchers and professionals in the field.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its application in sensory science and product formulation.

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Sweet, floral, honey, rose |

| Boiling Point | 227-229 °C |

| Density | ~1.03 g/mL at 25°C |

| Solubility | Insoluble in water; soluble in ethanol (B145695) and oils |

Sensory Characteristics

Odor Profile

This compound possesses a strong and diffusive aroma characterized primarily by sweet, floral, and honey-like notes.[1][11] Its complex scent profile also includes nuances of rose, jasmine, cocoa, and balsamic undertones.[1][10] The perceived odor can be influenced by its concentration. At low concentrations, it imparts a pleasant honey and subtle floral sweetness, while at higher concentrations, its waxy and animalic facets may become more pronounced.[1]

A detailed breakdown of its odor profile is presented below:

| Odor Descriptor | Prevalence/Note |

| Sweet | Dominant characteristic |

| Floral | Strong, with specific notes of rose and jasmine |

| Honey | A primary and defining scent attribute |

| Fruity | Described with apple and apricot nuances |

| Balsamic | Adds warmth and richness |

| Cocoa | Subtle, chocolate-like undertones |

| Waxy | Can be perceived at higher concentrations |

| Animalic | A subtle note that can emerge at higher concentrations |

Flavor Profile

The flavor profile of this compound is consistent with its aroma, predominantly characterized as sweet with honey-like and fruity notes.[13] When evaluated in a solution at 10 ppm, its taste is described as sweet, fruity, honey, cocoa, apple, and woody.[13]

Sensory Thresholds

Sensory thresholds are critical metrics for understanding the potency of an aroma or flavor compound.

| Threshold Type | Medium | Value |

| Odor Detection Threshold | Air | 650 ppb |

| Sensory Threshold | Wine | ~73 µg/L[9][14] |

| Taste Threshold | Aqueous Solution | 10 ppm |

| Consumer Rejection Threshold | Red Wine | 140-160 µg/L[15] |

Experimental Protocols

Determination of Odor Detection Threshold

The odor detection threshold of this compound can be determined using a standardized methodology such as ASTM E679, "Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits".[1][2][16][17][18]

Objective: To determine the lowest concentration of this compound vapor in the air that can be reliably detected by a sensory panel.

Materials:

-

This compound (high purity)

-

Odor-free air source

-

Dynamic olfactometer

-

A panel of at least 8-10 trained sensory assessors

Procedure:

-

Panelist Selection and Training: Assessors are screened for their olfactory acuity and trained in the methodology of sensory analysis, including the recognition of different odorants and the use of intensity scales.[7][9][19]

-

Sample Preparation: A series of ascending concentrations of this compound in odor-free air is prepared using a dynamic olfactometer. The concentration steps are typically in a geometric progression (e.g., a factor of 2 or 3).

-

Presentation: A three-alternative forced-choice (3-AFC) method is employed.[13] For each concentration level, three samples are presented to the panelist: one containing the this compound vapor and two blanks (odor-free air). The order of presentation is randomized.

-

Evaluation: Panelists are instructed to sniff each sample and identify the one that is different from the other two.

-

Data Analysis: The individual threshold is determined as the geometric mean of the last concentration not correctly identified and the first concentration that is correctly identified. The group threshold is then calculated as the geometric mean of the individual thresholds.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify the specific volatile compounds in a complex mixture that contribute to its overall aroma.[13]

Objective: To separate and identify the odor-active compounds in a sample containing this compound.

Apparatus:

-

Gas chromatograph (GC) with a flame ionization detector (FID) and an olfactometry port.

-

Capillary column suitable for aroma analysis (e.g., DB-5, Carbowax).

-

Trained sensory assessors.

Procedure:

-

Sample Injection: A sample containing this compound is injected into the GC.

-

Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through the capillary column.

-

Detection: The column effluent is split between the FID and the olfactometry port. The FID provides a chromatogram showing the chemical composition, while the human assessor at the olfactometry port detects and describes the odor of the eluting compounds.

-

Data Collection: The assessor records the retention time and a descriptor for each perceived odor.

-

Analysis: The olfactometry data is correlated with the FID chromatogram to identify the chemical compound responsible for each odor.

Olfactory Signaling Pathway

The perception of this compound, like other odorants, is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[20] These receptors are G-protein coupled receptors (GPCRs).[20] While the specific OR that binds to this compound has not yet been definitively identified, the general signaling cascade is well-established.

-

Binding: this compound binds to a specific OR.

-

G-Protein Activation: This binding event causes a conformational change in the OR, which in turn activates the associated G-protein, Gαolf.[21]

-

Second Messenger Production: Gαolf activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[21]

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated ion channels.[21]

-

Depolarization and Action Potential: The influx of cations (Na⁺ and Ca²⁺) through the open channels depolarizes the neuron, generating an action potential that is transmitted to the olfactory bulb in the brain for processing.

Conclusion

This compound is a significant aroma compound with a well-defined and potent sensory profile. Its characteristic sweet, floral, and honey-like notes make it a valuable ingredient in numerous applications. Understanding its sensory thresholds and the methodologies for their determination is crucial for its effective use. While the general mechanism of olfactory perception is understood, the specific olfactory receptor for this compound remains an area for future research. This guide provides a comprehensive technical overview to support further investigation and application of this important aromatic ester.

References

- 1. standards.iteh.ai [standards.iteh.ai]

- 2. fivesenses.com [fivesenses.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Rapid Deorphanization of Human Olfactory Receptors in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. e3sensory.eu [e3sensory.eu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ISO 8586:2023—Selection And Training Of Sensory Assessors - The ANSI Blog [blog.ansi.org]

- 10. This compound natural, 98 , FG 101-97-3 [sigmaaldrich.com]

- 11. This compound (CAS 101-97-3) – Sweet Floral-Honey Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 12. ethyl phenyl acetate, 101-97-3 [thegoodscentscompany.com]

- 13. standards.iteh.ai [standards.iteh.ai]

- 14. diverdi.colostate.edu [diverdi.colostate.edu]

- 15. tandfonline.com [tandfonline.com]

- 16. ASTM Standard - Scentroid [scentroid.com]

- 17. standards.iteh.ai [standards.iteh.ai]

- 18. store.astm.org [store.astm.org]

- 19. fivesenses.com [fivesenses.com]

- 20. Deorphanization and characterization of human olfactory receptors in heterologous cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Ectopic Odorant Receptor Responding to Flavor Compounds: Versatile Roles in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

Environmental Fate and Biodegradability of Ethyl Phenylacetate: A Technical Guide

Executive Summary: Ethyl phenylacetate (B1230308) is a widely used fragrance and flavoring agent characterized by its ready biodegradability and high mobility in soil. Its environmental persistence is low due to a combination of biotic and abiotic degradation processes. The primary degradation pathway involves the initial hydrolysis to phenylacetic acid and ethanol, followed by a well-documented aerobic bacterial pathway that converts phenylacetic acid into central metabolites like succinyl-CoA and acetyl-CoA. With a low potential for bioaccumulation, ethyl phenylacetate is considered to have a favorable environmental profile when released into a biologically active environment.

Introduction

This compound (CAS 101-97-3) is an ester of phenylacetic acid and ethanol, known for its strong, sweet, honey-like floral odor.[1][2] It is a key component in the fragrance and flavor industries, used in perfumes, cosmetics, and a variety of food products.[2][3] It also sees application as a greener, less toxic solvent in chemical synthesis.[1][4] Given its widespread use, understanding its behavior, persistence, and ultimate fate in the environment is critical for assessing its ecological impact. This technical guide provides a comprehensive overview of the environmental fate and biodegradability of this compound, intended for researchers, environmental scientists, and professionals in the chemical and drug development industries.

Physicochemical Properties

The environmental distribution and behavior of a chemical are largely dictated by its physicochemical properties. Key properties for this compound are summarized in Table 1. Its moderate water solubility and Log P value, combined with its vapor pressure, indicate that it can partition between water, soil, and air compartments.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₂ | [3] |

| Molecular Weight | 164.20 g/mol | [2][5] |

| Physical State | Clear, colorless liquid | [3][5] |

| Melting Point | -29 °C | [6][7] |

| Boiling Point | 226 - 229 °C | [3][6][7] |